The Strategic Utility of 5-Carbamoyl-2-chlorophenylboronic Acid in Modern Drug Discovery
The Strategic Utility of 5-Carbamoyl-2-chlorophenylboronic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carbamoyl-2-chlorophenylboronic acid has emerged as a pivotal building block in contemporary medicinal chemistry, most notably for its integral role in the synthesis of highly targeted therapeutics. This technical guide provides an in-depth analysis of the applications of 5-Carbamoyl-2-chlorophenylboronic acid, with a primary focus on its function as a key precursor in the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the fundamental principles of boronic acid chemistry, particularly the Suzuki-Miyaura cross-coupling reaction, and elucidate the specific utility of this compound in the synthesis of the PARP inhibitor Niraparib. Furthermore, this guide will detail the synthetic rationale, provide exemplary protocols, and discuss the broader potential of this reagent, including its classification as a building block for Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have become indispensable tools in the arsenal of the medicinal chemist. Their stability, low toxicity, and, most importantly, their reactivity in palladium-catalyzed cross-coupling reactions have cemented their status as premier building blocks for the construction of complex organic molecules. The Nobel Prize-winning Suzuki-Miyaura coupling reaction, in particular, has revolutionized the formation of carbon-carbon bonds, enabling the efficient synthesis of biaryl and heteroaryl structures that form the core of numerous pharmaceuticals.
The versatility of the boronic acid functional group allows for a wide range of substitutions on the aromatic ring, providing chemists with a modular approach to drug design. This modularity is crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. 5-Carbamoyl-2-chlorophenylboronic acid is a prime example of a strategically functionalized boronic acid, designed for specific applications in targeted therapy.
Physicochemical Properties of 5-Carbamoyl-2-chlorophenylboronic Acid
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. The key properties of 5-Carbamoyl-2-chlorophenylboronic acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BClNO₃ | [1] |
| Molecular Weight | 199.40 g/mol | [1] |
| CAS Number | 1150114-35-4 | [1] |
| Appearance | Solid | |
| IUPAC Name | (5-carbamoyl-2-chlorophenyl)boronic acid | [2] |
The presence of the carbamoyl group and the chlorine atom on the phenyl ring are not arbitrary; they are key functional handles that influence the molecule's reactivity and its utility in specific synthetic pathways, as will be discussed in the subsequent sections.
Core Application: A Key Building Block for PARP Inhibitors
The most significant application of 5-Carbamoyl-2-chlorophenylboronic acid to date is its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The Synthesis of Niraparib: A Case Study
Niraparib (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide) is a potent PARP inhibitor approved for the treatment of various cancers. The synthesis of Niraparib provides a clear and compelling example of the utility of 5-Carbamoyl-2-chlorophenylboronic acid. The core of the Niraparib molecule is a phenyl-indazole scaffold, which is constructed via a Suzuki-Miyaura cross-coupling reaction.
In this key synthetic step, an indazole derivative is coupled with a substituted phenylboronic acid. While many patents and publications describe this synthesis using derivatives of the target boronic acid (such as the pinacol ester), 5-Carbamoyl-2-chlorophenylboronic acid represents the foundational reagent for introducing the required substituted phenyl moiety.
The Suzuki-Miyaura Cross-Coupling Reaction: The Engine of C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.
General Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
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Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.
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Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
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Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with an Indazole Derivative
The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of a bromo-indazole derivative with a phenylboronic acid, based on methodologies described in the literature for the synthesis of similar biaryl compounds.[3][4]
Materials:
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Substituted 5-bromoindazole (1.0 eq)
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5-Carbamoyl-2-chlorophenylboronic acid (or its pinacol ester derivative) (1.2-1.5 eq)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
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Anhydrous solvent (e.g., dimethoxyethane (DME), dioxane, or a mixture with water)
Procedure:
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To a reaction vessel, add the substituted 5-bromoindazole, 5-Carbamoyl-2-chlorophenylboronic acid, palladium catalyst, and base.
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Purge the vessel with an inert gas (e.g., nitrogen or argon).
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Synthesis of 5-Carbamoyl-2-chlorophenylboronic Acid
While 5-Carbamoyl-2-chlorophenylboronic acid is commercially available, an understanding of its synthesis is valuable for researchers. The synthesis of phenylboronic acids typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.
A general synthetic route is outlined below:
Emerging Applications: A Building Block for PROTACs
In addition to its established role in the synthesis of PARP inhibitors, 5-Carbamoyl-2-chlorophenylboronic acid is also classified by several chemical suppliers as a "Protein Degrader Building Block".[1] This suggests its potential utility in the construction of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to degrade specific target proteins.[5] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The modular nature of PROTACs makes them amenable to synthesis using a building block approach. While specific, published examples of the incorporation of 5-Carbamoyl-2-chlorophenylboronic acid into a PROTAC are still emerging, its functional groups make it a plausible candidate for derivatization and incorporation into linker-warhead or linker-E3 ligase ligand constructs.
Conclusion
5-Carbamoyl-2-chlorophenylboronic acid is a strategically designed and highly valuable reagent in modern drug discovery. Its primary and most well-documented application is as a key building block in the synthesis of the PARP inhibitor Niraparib, where it facilitates the crucial C-C bond formation via the Suzuki-Miyaura cross-coupling reaction. The principles and protocols outlined in this guide demonstrate the practical utility of this compound for researchers and scientists in the pharmaceutical industry. As the field of targeted protein degradation continues to expand, the potential for 5-Carbamoyl-2-chlorophenylboronic acid and similar functionalized building blocks to contribute to the development of novel therapeutics such as PROTACs is an exciting area for future research.
References
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]
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5-Carbamoyl-2-chlorophenylboronic acid, min 98%, 5 grams. (n.d.). CP Lab Safety. Retrieved from [Link]
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(2-Carbamoyl-5-chlorophenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2010). ResearchGate. Retrieved from [Link]
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Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517). (2014). ACS Publications. Retrieved from [Link]
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Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (2024). Wiley Online Library. Retrieved from [Link]
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